N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Chemical Reactions Analysis
N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperidine ring.
Scientific Research Applications
N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential therapeutic properties.
Biological Research: The compound is studied for its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide can be compared to other piperidine derivatives, such as:
Piperine: Known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-28-20-5-3-2-4-19(20)22(27)25-14-10-18(11-15-25)24-12-8-16(9-13-24)21(26)23-17-6-7-17/h2-5,16-18H,6-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNKTGDKWLHGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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